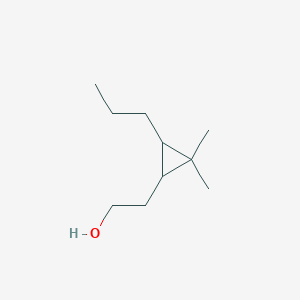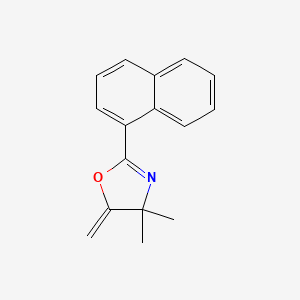
N-Hexyl-N'-octylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexyl-N’-octylthiourea is an organic compound with the molecular formula C15H32N2S. It belongs to the class of thioureas, which are sulfur analogs of ureas. This compound is characterized by the presence of hexyl and octyl groups attached to the nitrogen atoms of the thiourea moiety. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hexyl-N’-octylthiourea can be synthesized through several methods. One common approach involves the reaction of hexylamine and octylamine with carbon disulfide in the presence of a base, followed by the addition of an alkylating agent. This method allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives .
Industrial Production Methods
In industrial settings, the production of N-Hexyl-N’-octylthiourea typically involves large-scale reactions using similar synthetic routes. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-N’-octylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N-Hexyl-N’-octylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial and anticancer agent.
Industry: Utilized in the production of polymers and as an additive in lubricants and coatings
Mechanism of Action
The mechanism of action of N-Hexyl-N’-octylthiourea involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their function. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
- N-Hexyl-N’-methylthiourea
- N-Octyl-N’-methylthiourea
- N-Hexyl-N’-dodecylthiourea
Uniqueness
N-Hexyl-N’-octylthiourea is unique due to its specific combination of hexyl and octyl groups, which confer distinct physicochemical properties. This combination enhances its solubility in organic solvents and its ability to interact with hydrophobic biological targets, making it a valuable compound in various applications .
Properties
CAS No. |
62552-14-1 |
|---|---|
Molecular Formula |
C15H32N2S |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
1-hexyl-3-octylthiourea |
InChI |
InChI=1S/C15H32N2S/c1-3-5-7-9-10-12-14-17-15(18)16-13-11-8-6-4-2/h3-14H2,1-2H3,(H2,16,17,18) |
InChI Key |
WRLWTSCHOWZLLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=S)NCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


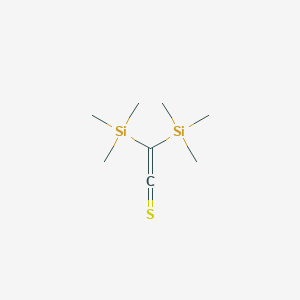
![3,3'-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B14515005.png)
![Benzoic acid, 4-[(2-pyridinylamino)methyl]-, methyl ester](/img/structure/B14515020.png)
![1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one](/img/structure/B14515023.png)
![{[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}(hydroxy)acetic acid](/img/structure/B14515025.png)
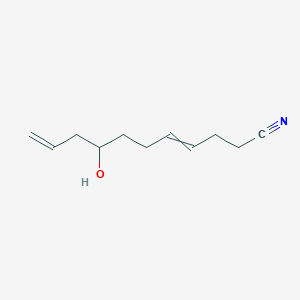
![Diethyl 2-([1,1'-biphenyl]-4-ylmethyl)-2-acetamidomalonate](/img/structure/B14515037.png)
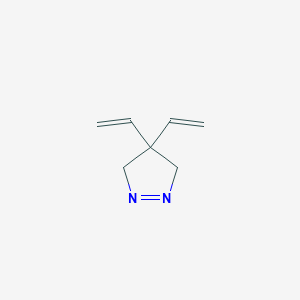

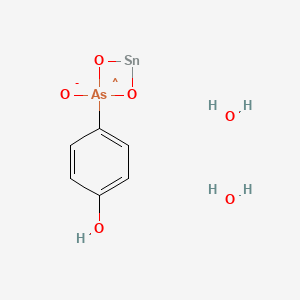
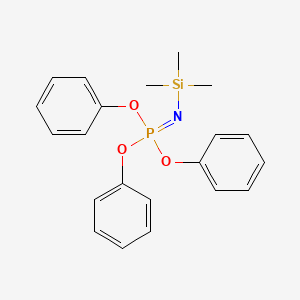
![N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14515090.png)
